molecular formula C10H14ClNO3S2 B2434876 5-chloro-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide CAS No. 1217072-82-6

5-chloro-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide

Cat. No. B2434876
CAS RN: 1217072-82-6
M. Wt: 295.8
InChI Key: JNQRAUWPNWXOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Sulfonamides, such as the one in the given compound, typically involve a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves nucleophilic displacement reactions . For example, p-methoxybenzyl (PMB) protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides can be displaced with different phenols under mild basic conditions . The PMB group can then be easily and selectively removed using TFA in DCM .


Physical And Chemical Properties Analysis

Thiophene, the core structure in the given compound, is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . It has a variety of properties and applications, including use in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis and Characterization

  • 5-Chloro-N-((1-hydroxycyclopentyl)methyl)thiophene-2-sulfonamide and its derivatives are often synthesized for study in various scientific contexts. For example, a related sulfonamide, N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, was synthesized and characterized, demonstrating antioxidant activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Fatima et al., 2013).

Biological Screening

  • These compounds are often subject to biological screening. For example, aminomethylselenopheno[3,2-b]thiophene sulfonamides were studied for cytotoxicity against various cancer cell lines (Arsenyan et al., 2016).

Anticonvulsant Activity

  • Some derivatives containing a sulfonamide moiety have shown promising anticonvulsant activities. A specific compound, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, displayed significant anticonvulsive effects (Farag et al., 2012).

Antimicrobial Activity

  • Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds demonstrated activity against various bacteria and Mycobacterium strains (Krátký et al., 2012).

Urease Inhibition and Antibacterial Effects

  • Thiophene sulfonamide derivatives have been synthesized and found to inhibit urease and exhibit hemolytic and antibacterial activities (Noreen et al., 2017).

Enhancement of Nerve Growth Factor

  • A microwave-assisted synthesis of a related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide, was reported to potentiate nerve growth factor-induced neurite outgrowth (Williams et al., 2010).

properties

IUPAC Name

5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S2/c11-8-3-4-9(16-8)17(14,15)12-7-10(13)5-1-2-6-10/h3-4,12-13H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQRAUWPNWXOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.